1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-
CAS No.: 143135-67-5
Cat. No.: VC16828097
Molecular Formula: C11H8F3N3O2S
Molecular Weight: 303.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143135-67-5 |
|---|---|
| Molecular Formula | C11H8F3N3O2S |
| Molecular Weight | 303.26 g/mol |
| IUPAC Name | 3-methylsulfonyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine |
| Standard InChI | InChI=1S/C11H8F3N3O2S/c1-20(18,19)10-16-9(6-15-17-10)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3 |
| Standard InChI Key | JQQBBXCXOGKCGZ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=NC(=CN=N1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,2,4-triazine family, a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. Key substituents include:
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Methylsulfonyl group (-SO₂CH₃) at position 3, which enhances electrophilicity and hydrogen-bonding capacity.
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3-(Trifluoromethyl)phenyl group (-C₆H₄CF₃) at position 5, contributing hydrophobicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .
The molecular formula is C₁₁H₉F₃N₃O₂S, with a molecular weight of 319.27 g/mol (calculated from analogous structures in ). The trifluoromethyl group’s electronegativity ( effect) polarizes the aromatic ring, while the methylsulfonyl group introduces steric and electronic effects that influence reactivity .
Spectral Characterization
Though experimental data for this specific compound are unavailable, related triazine derivatives provide benchmarks:
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¹H NMR: Aromatic protons from the phenyl group resonate at δ 7.5–8.0 ppm, while the methylsulfonyl group’s protons appear as a singlet near δ 3.2 ppm .
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¹³C NMR: The trifluoromethyl carbon (CF₃) shows a quartet at ~δ 125 ppm (), and the triazine carbons appear between δ 150–170 ppm .
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IR Spectroscopy: Stretching vibrations for S=O (1150–1300 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via two-step functionalization of a 1,2,4-triazine precursor:
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Introduction of the trifluoromethylphenyl group:
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Substitution reaction: A halogenated triazine (e.g., 5-chloro-1,2,4-triazine) undergoes Ullmann coupling with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis .
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Cycloaddition: (3+3)-Annulation between α-amino acid esters and trifluoroacetonitrile imines, as demonstrated for analogous triazinones .
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Installation of the methylsulfonyl group:
Table 1: Synthetic Routes for Analogous Triazine Derivatives
Functional Group Transformations
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Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the triazine ring to dihydro derivatives, altering electronic properties .
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Nucleophilic substitution: The methylsulfonyl group’s electron-withdrawing nature activates position 3 for reactions with amines or thiols .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the sulfonyl group; limited solubility in water (, estimated) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases via cleavage of the sulfonyl group .
Crystallography
X-ray data for analogous compounds (e.g., 5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol) reveal:
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Planar triazine ring with bond lengths of 1.32–1.38 Å for C-N bonds.
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Dihedral angle of 45° between the triazine and phenyl rings, minimizing steric clashes .
Biological Activity and Applications
Enzyme Inhibition
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CDK2 inhibition: Fluorinated triazines (e.g., compound 9 in ) bind to the ATP-binding pocket with .
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Anti-HIV activity: Triazine-thiol derivatives inhibit reverse transcriptase by chelating Mg²⁺ ions .
Table 2: Biological Activities of Related Compounds
| Compound | Target | IC₅₀/Ki | Cell Line/Model | Reference |
|---|---|---|---|---|
| 5-(4-CF₃-phenyl)triazinone | TrxR | 0.7 μM | In vitro | |
| 3-Amino-6,7-di(4'-F-phenyl) | CDK2 | 0.4 μM | Enzyme assay | |
| 3-Mercapto-triazine | HIV-1 RT | 2.1 μM | Viral assay |
Computational and Theoretical Insights
DFT Calculations
Density functional theory (DFT) studies on analogous triazines predict:
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HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.
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Electrostatic potential: Negative charge localized on sulfonyl oxygen atoms, facilitating hydrogen bonding .
Docking Studies
Molecular docking with CDK2 (PDB: 1HCL) suggests:
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